molecular formula C9H4ClF3N2 B103310 4-Chloro-6-(trifluoromethyl)quinazoline CAS No. 16499-64-2

4-Chloro-6-(trifluoromethyl)quinazoline

Cat. No. B103310
M. Wt: 232.59 g/mol
InChI Key: OJNBXNWWYXBHGZ-UHFFFAOYSA-N
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Patent
US07183270B2

Procedure details

6-Trifluoromethyl-quinazolin-4-ol (0.95 g, 4.44 mmol, 1 eq.), phosphorous oxychloride (2.48 mL, 26.6 mmol, 6 eq.) and triethylamine (3.71 mL, 26.6 mmol, 6 eq.) were refluxed for 2.5 hours. Stripped 3× from methylene chloride then dissolved in methylene chloride and rinsed 3× with saturated NaHCO3, 1× with brine. Dried and stripped in vacuo to give and amber oil. Purified over silica gel in 9:1 Hexanes/EtOAc. Obtained 560 mg of off-white solids as product. The product was used immediately in Ex 111 part C.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step One
Quantity
3.71 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][N:7]=[C:6]2O.P(Cl)(Cl)([Cl:18])=O.C(N(CC)CC)C>C(Cl)Cl>[Cl:18][C:6]1[C:5]2[C:10](=[CH:11][CH:12]=[C:3]([C:2]([F:15])([F:14])[F:1])[CH:4]=2)[N:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
FC(C=1C=C2C(=NC=NC2=CC1)O)(F)F
Name
Quantity
2.48 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
3.71 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
rinsed 3× with saturated NaHCO3, 1× with brine
CUSTOM
Type
CUSTOM
Details
Dried
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
Purified over silica gel in 9:1 Hexanes/EtOAc

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC=C(C=C12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 560 mg
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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